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molecular formula C15H22N2O2 B8431073 4-Amino-1-hydroxy-N-(1-phenylethyl)cyclohexanecarboxamide

4-Amino-1-hydroxy-N-(1-phenylethyl)cyclohexanecarboxamide

Cat. No. B8431073
M. Wt: 262.35 g/mol
InChI Key: NSWFPGQFJNVOLN-UHFFFAOYSA-N
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Patent
US08394858B2

Procedure details

Trifluoroacetic acid (1.5 ml) was added to a solution of crude [4-hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (320 mg) in dichloromethane (6.0 ml). The reaction was judged to be complete by LCMS in less than 90 minutes. The reaction was diluted with dichloromethane and quenched to pH 12 using 5N sodium hydroxide. The crude product was extracted with two volumes of dichloromethane, dried over sodium sulfate, filtered and concentrated to 4-amino-1-hydroxy-cyclohexanecarboxylic acid (1-phenyl-ethyl)-amide (210 mg). LCMS M+H=263.2.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
[4-hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][CH:15]1[CH2:20][CH2:19][C:18]([OH:32])([C:21](=[O:31])[NH:22][CH:23]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH3:24])[CH2:17][CH2:16]1)(C)(C)C>ClCCl>[NH2:14][CH:15]1[CH2:20][CH2:19][C:18]([OH:32])([C:21]([NH:22][CH:23]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH3:24])=[O:31])[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
[4-hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester
Quantity
320 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)(C(NC(C)C1=CC=CC=C1)=O)O)=O
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to be complete by LCMS in less than 90 minutes
CUSTOM
Type
CUSTOM
Details
quenched to pH 12
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with two volumes of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4-amino-1-hydroxy-cyclohexanecarboxylic acid (1-phenyl-ethyl)-amide (210 mg)

Outcomes

Product
Name
Type
Smiles
NC1CCC(CC1)(C(=O)NC(C)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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